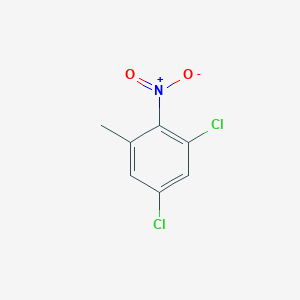

1,5-二氯-3-甲基-2-硝基苯

货号 B187763

CAS 编号:

118665-00-2

分子量: 206.02 g/mol

InChI 键: SGSOOBQNRQUSIL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

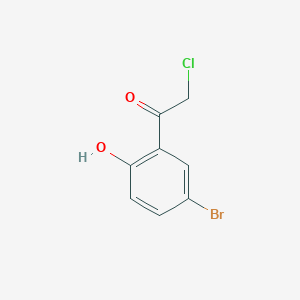

1,5-Dichloro-3-methyl-2-nitrobenzene is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The molecule contains a total of 17 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis

1,5-Dichloro-3-methyl-2-nitrobenzene is a white to yellow solid at room temperature .科学研究应用

- Chemical Properties and Storage

-

Nitro Compounds

- Application : Nitro compounds, such as 1,5-Dichloro-3-methyl-2-nitrobenzene, are an important class of nitrogen derivatives . They have high dipole moments and lower volatility than ketones of about the same molecular weight .

- Methods : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

- Results : The polar character of the nitro group results in unique physical and chemical properties .

-

Internal Standard in Spectroscopy

- Application : While not specifically for 1,5-Dichloro-3-methyl-2-nitrobenzene, similar compounds like 1,3-Dichloro-5-nitrobenzene have been used as an internal standard in the 1H nuclear magnetic resonance spectroscopic method for the assay of certain drugs .

- Methods : The compound is added to the sample being analyzed to improve the accuracy and precision of the spectroscopic measurement .

- Results : This method allows for more accurate quantification of the substances being analyzed .

-

Preparation of Other Nitro Compounds

- Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

- Methods : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Mixtures of products are invariably obtained .

- Results : Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .

-

Physical and Spectroscopic Properties

- Application : The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in high dipole moments of nitro compounds .

- Methods : Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

- Results : The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

安全和危害

属性

IUPAC Name |

1,5-dichloro-3-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSOOBQNRQUSIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434881 |

Source

|

| Record name | 1,5-Dichloro-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dichloro-3-methyl-2-nitrobenzene | |

CAS RN |

118665-00-2 |

Source

|

| Record name | 1,5-Dichloro-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

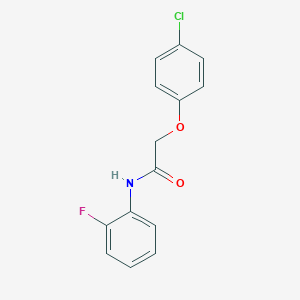

2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide

327025-66-1

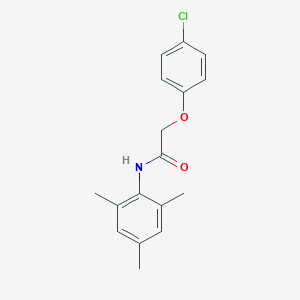

2-(4-chlorophenoxy)-N-mesitylacetamide

76604-62-1

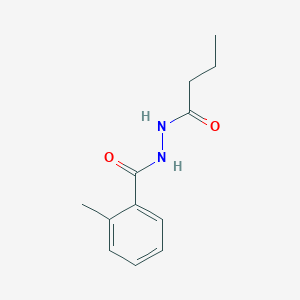

N'-butanoyl-2-methylbenzohydrazide

5328-51-8

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone

100959-21-5

![N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B187687.png)

![N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B187695.png)

![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)